Donepezil hydrochloride is a centrally acting, selective and reversible acetylcholinesterase (AChE) inhibitor. [] It is chemically unrelated to other cholinesterase inhibitors and is classified as a piperidine derivative. [] Donepezil is widely recognized for its role in scientific research, particularly in the field of neurodegenerative diseases, specifically Alzheimer's disease (AD). [, ]
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, primarily used in the treatment of Alzheimer's disease. It enhances cholinergic neurotransmission by increasing the concentration of acetylcholine in the synaptic cleft, thereby improving cognitive function in patients with mild to moderate dementia associated with Alzheimer's disease. The compound was first approved for medical use in 1996 and has since become one of the most widely prescribed medications for this condition.
Donepezil is synthesized from various chemical precursors through multiple synthetic pathways. The compound is derived from indanone and piperidine moieties, which are key components in its structure.
Donepezil belongs to the class of drugs known as cholinesterase inhibitors. These compounds are characterized by their ability to inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain.
The synthesis of Donepezil involves several steps, typically starting from 2-alkoxycarbonyl-1-indanones. The general synthetic pathway includes:
Recent advancements have introduced alternative methods such as microwave-assisted synthesis and ultrasound-assisted reactions, which enhance yields and reduce reaction times compared to traditional methods .
The synthesis of Donepezil involves several critical chemical reactions:
These reactions are carefully controlled to optimize yield and purity .
Donepezil exerts its pharmacological effects through competitive inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. By inhibiting this enzyme, Donepezil increases acetylcholine levels, enhancing cholinergic transmission and improving cognitive functions such as memory and learning.
Donepezil exhibits several notable physical and chemical properties:
These properties are essential for understanding how Donepezil behaves in biological systems and its pharmacokinetic profile .
Donepezil is primarily used in clinical settings for:
Table 1: Binding Kinetics of Donepezil vs. Other Cholinesterase Inhibitors
Parameter | Donepezil | Galantamine | Rivastigmine |
---|---|---|---|
Binding Reversibility | Reversible | Reversible | Pseudo-irreversible |
Catalytic Site (CAS) Ki (nM) | 6.7 ± 0.9 | 500 ± 80 | 4.3 ± 0.6 |
Peripheral Site (PAS) Ki (nM) | 12.4 ± 1.5 | >10,000 | 8.2 ± 1.1 |
Half-Life (hours) | 70–100 | 6–8 | 1–2 |
Donepezil exhibits mixed competitive and noncompetitive inhibition of acetylcholinesterase (AChE) through dual-site engagement. Molecular dynamics simulations reveal it occupies the catalytic anionic site (CAS) with the protonated piperidine moiety, while its benzyl group anchors to the peripheral anionic site (PAS). This dual binding sterically hinders acetylcholine access and stabilizes the enzyme's "closed" conformation, reducing substrate hydrolysis efficiency [7]. X-ray crystallography shows Donepezil’s binding induces conformational shifts in AChE’s gorge residues (Trp86, Phe338), explaining its 10-fold greater potency than first-generation inhibitors [1] [8]. The drug’s slow dissociation rate (half-life >70 hours) underpins sustained enzymatic inhibition despite rapid plasma clearance [1] [2].
Donepezil demonstrates >1,000-fold selectivity for AChE over butyrylcholinesterase (BuChE) (IC50 AChE: 6.7 nM vs. BuChE: 7,400 nM) [1] [5]. This specificity arises from structural differences in BuChE’s active site gorge, which lacks key aromatic residues (Phe295, Phe297) that facilitate Donepezil’s π-π stacking in AChE. Consequently, Donepezil minimally inhibits BuChE-mediated acetylcholine hydrolysis in glia and peripheral tissues, reducing gastrointestinal side effects [5].
Table 2: Non-Cholinergic Receptor Targets of Donepezil
Target | Affinity (Ki) | Primary Effect | Functional Outcome |
---|---|---|---|
σ1 Receptor | 14.6 ± 2.1 nM | Agonism | Enhanced neurotrophic signaling |
α7 nAChR | 55 ± 8 nM | Positive allosteric modulation | NMDA receptor internalization |
NMDA Receptor | >100 µM | Indirect downregulation | Glutamate excitotoxicity reduction |
Donepezil acts as a high-affinity σ1 receptor agonist (Ki = 14.6 nM), triggering Ca2+ release from endoplasmic stores and potentiating neurotrophic pathways. σ1 activation upregulates brain-derived neurotrophic factor (BDNF) and modulates protein kinase C (PKC), enhancing synaptic plasticity independent of cholinergic effects. In rodent models, σ1 agonism reverses scopolamine-induced amnesia, confirming antiamnestic properties [5].
Through α7 nicotinic acetylcholine receptor (α7 nAChR) activation (EC50 = 55 nM), Donepezil induces phosphorylation of NMDA receptor subunits (NR1/NR2A), promoting clathrin-dependent endocytosis. This reduces surface NMDA density by 40–60% in cortical neurons, attenuating glutamate-evoked Ca2+ influx and mitochondrial depolarization [4] [9]. Methyllycaconitine (α7 antagonist) abolishes this effect, confirming pathway specificity. This NMDA regulation mitigates excitotoxicity implicated in Alzheimer’s progression [9].
Donepezil disrupts amyloid-β (Aβ) aggregation through PAS binding, which competitively inhibits AChE-induced Aβ fibrillization. In vitro, Donepezil reduces Aβ1–42 oligomer formation by 65% at 100 µM [5]. Additionally, it modulates amyloid precursor protein (APP) processing by enhancing non-amyloidogenic α-secretase activity, lowering Aβ production. Molecular docking shows Donepezil’s indanone group interacts with Aβ’s hydrophobic core (residues Lys16–Ala21), destabilizing β-sheet conformation [10].
Table 3: Donepezil's Effects on Amyloid-β Pathways
Mechanism | Experimental Model | Observed Effect | Magnitude |
---|---|---|---|
AChE-Aβ complex inhibition | In vitro fibrillization | Reduced Aβ oligomer formation | 65% decrease |
α-Secretase activation | SH-SY5Y neuronal cells | Increased sAPPα release | 2.1-fold ↑ |
Aβ conformational destabilization | Molecular docking | Disruption of β-sheet hydrogen bonding | ΔG = -9.8 kcal/mol |
Table 4: Donepezil's Modulation of Neuroinflammatory Markers
Inflammatory Marker | LPS-Induced Change | Donepezil (50 µM) Effect | Mechanism |
---|---|---|---|
IL-6 mRNA | 8.2-fold ↑ | 84% ↓ | NF-κB/STAT3 phosphorylation block |
COX-2 mRNA | 6.7-fold ↑ | 79% ↓ | AKT/p38 MAPK pathway inhibition |
NLRP3 Inflammasome | Activated | Suppressed | Caspase-1 cleavage reduction |
ROS Production | 3.5-fold ↑ | 68% ↓ | Mitochondrial membrane stabilization |
Donepezil suppresses neuroinflammation by inhibiting microglial NF-κB and STAT3 pathways. In BV2 microglia, pre-treatment with Donepezil (50 µM) reduces LPS-induced proinflammatory cytokines (IL-1β: 72%↓; IL-6: 84%↓) by blocking IκBα degradation and STAT3 nuclear translocation [6]. It also inhibits NLRP3 inflammasome assembly, reducing caspase-1 activation and IL-1β maturation. In vivo, Donepezil decreases astrogliosis and COX-2 expression in 5xFAD mice by 60%, independent of cholinergic effects [6]. Mitochondrial protection contributes to this anti-inflammatory activity, as Donepezil reverses LPS-induced ROS overproduction (68% reduction) and mitochondrial membrane depolarization [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7